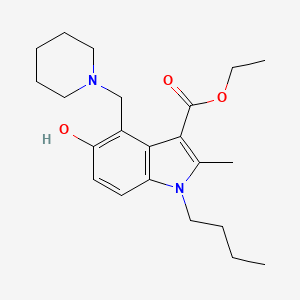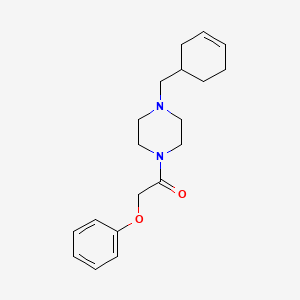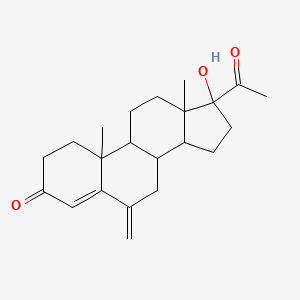![molecular formula C16H18ClNO B5204251 (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2C-B-FLY, and it is a derivative of phenethylamine. The purpose of
Mecanismo De Acción
The mechanism of action of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonergic system, which is involved in regulating mood, cognition, and perception. This compound has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is thought to be responsible for the psychedelic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine are not fully understood. However, it has been shown to produce psychedelic effects, including altered perception, mood, and cognition. It has also been shown to produce changes in brain activity, including increased activity in the default mode network, which is involved in self-referential thinking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its potential as a research tool for investigating the serotonergic system and its role in mental health disorders. However, one limitation of using this compound is its potential for abuse and misuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of research is the investigation of its potential as a therapeutic agent for the treatment of mental health disorders. Another area of research is the investigation of its effects on brain activity and neural circuits involved in perception, cognition, and mood. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for abuse and misuse.
In conclusion, (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
Métodos De Síntesis
The synthesis of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, followed by reduction to form the final product.
Aplicaciones Científicas De Investigación
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied extensively in scientific research due to its potential applications in various fields. This compound has been shown to have psychedelic properties, and it has been used in studies investigating the effects of psychedelics on the brain. It has also been studied for its potential use as a therapeutic agent for the treatment of various mental health disorders, including depression and anxiety.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-9-5-3-6-13(16)10-11-18-12-14-7-2-4-8-15(14)17/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQPPVETQLWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)